molecular formula C6H4BrCl2N B12980403 5-Bromo-3,4-dichloro-2-methylpyridine

5-Bromo-3,4-dichloro-2-methylpyridine

Cat. No.: B12980403
M. Wt: 240.91 g/mol
InChI Key: YRDUODJQINRSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,4-dichloro-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H4BrCl2N. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dichloro-2-methylpyridine typically involves the halogenation of 2-methylpyridine. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dichloro-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3,4-dichloro-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dichloro-2-methylpyridine depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3,4-dichloro-2-methylpyridine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique substitution pattern can impart distinct chemical and biological properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

5-bromo-3,4-dichloro-2-methylpyridine

InChI

InChI=1S/C6H4BrCl2N/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3

InChI Key

YRDUODJQINRSHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1Cl)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.